Morpholine, 4-(5-methyl-2-thiazolyl)-

Lipophilicity Drug Design ADME

Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) is a heterocyclic small molecule comprising a morpholine ring linked at the 2-position of a 5-methyl-1,3-thiazole. With a molecular formula of C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol, it belongs to the morpholinothiazole class—a scaffold widely explored in medicinal chemistry due to the combination of the morpholine amine/ether functionalities and the aromatic thiazole core.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
CAS No. 1444610-86-9
Cat. No. B12259083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(5-methyl-2-thiazolyl)-
CAS1444610-86-9
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N2CCOCC2
InChIInChI=1S/C8H12N2OS/c1-7-6-9-8(12-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3
InChIKeyWCMDPHOUXRPEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) Procurement Baseline: Core Identity and Structural Features


Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) is a heterocyclic small molecule comprising a morpholine ring linked at the 2-position of a 5-methyl-1,3-thiazole. With a molecular formula of C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol, it belongs to the morpholinothiazole class—a scaffold widely explored in medicinal chemistry due to the combination of the morpholine amine/ether functionalities and the aromatic thiazole core [1]. The compound is commercially available as a research chemical and is primarily utilized as a synthetic building block or fragment in drug-discovery programs [1].

Scaffold
Morpholinothiazole building block
5-methyl-1,3-thiazole substituted
Form
Liquid at ambient temperature
Supports direct liquid-handling automation
Use Context
Fragment-based library synthesis
Drug-discovery and SAR campaigns

Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9): Why Regioisomeric and Non-methylated Analogs Cannot Serve as Drop-in Replacements


The position and presence of the methyl group on the thiazole ring significantly alter both physicochemical properties and potential biological interactions. The 5-methyl substituent increases lipophilicity by approximately 1.64 logP units relative to the des-methyl analog, affecting membrane permeability, solubility, and protein binding. Furthermore, regioisomeric methyl placement (5- vs 4-position) influences electron distribution, molecular geometry, and hydrogen-bonding patterns, which can lead to divergent reactivity and target engagement. Consequently, substituting Morpholine, 4-(5-methyl-2-thiazolyl)- with a non-methylated or regioisomeric counterpart risks compromising experimental reproducibility and structure-activity relationships [1][2].

! Des-methyl analog logP differs by ~1.64 units; membrane permeability and solubility profiles may shift significantly, altering assay outcomes.
! Regioisomeric 4-methyl isomer has identical MW and logP but distinct electron distribution and H-bond geometry; target engagement may not transfer.
! Solid unsubstituted analog (mp 46 °C) requires pre-dissolution; liquid-handling automation protocols may not be directly interchangeable.

Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) Product-Specific Quantitative Evidence for Scientific Selection


Lipophilicity Advantage: 5-Methyl Substitution Elevates LogP by +1.64 Units vs. Unsubstituted 4-(Thiazol-2-yl)morpholine

The computed partition coefficient (XLogP3) of Morpholine, 4-(5-methyl-2-thiazolyl)- is 1.4, whereas the unsubstituted analog 4-(thiazol-2-yl)morpholine (CAS 21429-06-1) exhibits a logP of -0.24 [1]. This 1.64-unit increase in lipophilicity is attributed to the electron-donating methyl group at the 5-position of the thiazole ring, which enhances hydrophobic character. The difference is substantial enough to shift the compound from a predominantly hydrophilic profile (logP < 0) to a moderately lipophilic profile (logP > 1), impacting passive membrane permeability and distribution coefficients.

Lipophilicity shift
Reported
ΔLogP = +1.64
Target logP 1.4 vs –0.24
Supports lipophilicity-based fragment selection
Computed values; assay-dependent validation advised
Lipophilicity Drug Design ADME

Regioisomeric Structural Specificity: 5-Methyl vs. 4-Methyl Thiazole Substitution Defines Distinct Chemical Reactivity Profiles

Morpholine, 4-(5-methyl-2-thiazolyl)- (target) and its regioisomer 4-(4-methyl-1,3-thiazol-2-yl)morpholine (CAS 58350-40-6) share identical molecular formula (C₈H₁₂N₂OS), molecular weight (184.26 g/mol), and computed logP (XLogP3 = 1.4) [1][2]. However, the position of the methyl group modulates electron density on the thiazole ring: the 5-methyl group is conjugated to the C=N bond, whereas the 4-methyl group is adjacent to the sulfur atom, leading to different electrophilic aromatic substitution reactivity and hydrogen-bond acceptor strengths [3]. Microwave spectroscopic studies on simple methylthiazole isomers have confirmed that 4-methylthiazole and 5-methylthiazole exhibit distinct noncovalent interaction geometries with water, underscoring that regioisomeric placement alters intermolecular recognition [4]. These fundamental electronic differences mean that the two regioisomers cannot be considered interchangeable in structure-activity relationship (SAR) campaigns or synthetic transformations.

Regioisomer identity
Class-level
5-methyl vs 4-methyl: identical MW/logP, but distinct electronic & H-bonding geometry
Regioisomer-specific SAR interpretation context
Microwave spectroscopy confirms altered noncovalent interactions
Regioisomerism Chemical Reactivity Synthetic Chemistry

Physical Form and Handling Advantage: Lower Melting Point Relative to Unsubstituted Analog Facilitates Liquid-Phase Synthetic Protocols

The unsubstituted analog 4-(thiazol-2-yl)morpholine (CAS 21429-06-1) is a solid at room temperature with a reported melting point of 46 °C . In contrast, Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) is supplied as a liquid, as evidenced by the absence of a reported melting point across multiple vendor datasheets and its lower predicted melting point [1]. The introduction of the 5-methyl group disrupts crystal packing, lowering the melting point below ambient temperature. This physical-state difference eliminates the need for pre-heating or solvent dissolution before use in liquid-handling robotic systems, reducing preparation time and minimizing solvent interference in high-throughput chemistry workflows.

Physical state
Reported
Liquid (mp <25 °C) vs solid analog (mp 46 °C)
May streamline automated liquid-handling workflows
No pre-heating or solvent dissolution required
Physical Properties Handling Synthesis

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: Consistent Drug-Likeness Parameters Across Morpholinothiazole Analogs

Morpholine, 4-(5-methyl-2-thiazolyl)- possesses a topological polar surface area (TPSA) of 53.6 Ų, four hydrogen-bond acceptor sites, and zero hydrogen-bond donor sites [1]. These values are identical to those of the unsubstituted analog and the 4-methyl regioisomer, indicating that the addition of a methyl group does not alter the core polarity or hydrogen-bonding capacity of the morpholinothiazole scaffold. This consistency ensures that the compound adheres to established drug-likeness guidelines (e.g., TPSA < 140 Ų for oral bioavailability) while offering differentiated lipophilicity and reactivity profiles, providing scientists with a predictable ADME framework during fragment elaboration.

Drug-likeness consistency
Class-level
TPSA 53.6 Ų; HBA 4; HBD 0 — identical across analogs
Supports multiparameter ADME profiling
Methylation decouples lipophilicity from polarity descriptors
Drug-likeness TPSA Physicochemical Properties

Morpholine, 4-(5-methyl-2-thiazolyl)- (CAS 1444610-86-9) Optimal Research and Industrial Application Scenarios Based on Evidence


Fragment-Based Drug Discovery Requiring Moderately Lipophilic Heterocyclic Building Blocks

With an XLogP3 of 1.4—1.64 units higher than the unsubstituted analog—Morpholine, 4-(5-methyl-2-thiazolyl)- is optimally suited as a fragment in lead-generation libraries targeting intracellular or membrane-associated proteins where moderate lipophilicity enhances passive permeability [1]. Its favorable TPSA (53.6 Ų) and zero hydrogen-bond donors comply with Rule-of-Three fragment guidelines [1].

Regioisomerically Defined SAR Studies on Morpholinothiazole Scaffolds

When investigating the impact of thiazole substitution patterns on biological activity, the 5-methyl regioisomer must be specifically procured to ensure accurate SAR interpretation. The distinct electronic environment of the 5-methyl group—conjugated to the C=N bond—differs fundamentally from the 4-methyl isomer, as evidenced by microwave spectroscopy studies on methylthiazole isomers demonstrating altered noncovalent interaction geometries [2].

Automated High-Throughput Parallel Synthesis with Liquid-Handling Platforms

The liquid physical state of Morpholine, 4-(5-methyl-2-thiazolyl)- at ambient temperature eliminates the need for solvent pre-dissolution or thermal melting required for the solid unsubstituted analog (mp = 46 °C). This property directly improves dispensing accuracy and workflow efficiency in automated liquid-handling systems used in parallel chemistry and high-throughput purification .

Medicinal Chemistry Optimization of ADME Properties in Morpholinothiazole Lead Series

The 5-methyl substitution provides a +1.64 logP increase without altering TPSA or hydrogen-bond donor/acceptor counts relative to the unsubstituted core. This decoupled lipophilicity-polarity relationship enables medicinal chemists to independently tune membrane permeability while maintaining consistent solubility and protein-binding characteristics, simplifying multiparameter lead optimization [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Moderate lipophilicity (5-methyl)
Passive permeability and fragment-likeness review
Regioisomer-defined SAR studies
5-methyl thiazole substitution
Regioisomer-specific target engagement context
Automated high-throughput synthesis
Liquid physical state at ambient temp
Liquid-handling dispensing accuracy review
ADME property optimization
Decoupled lipophilicity-polarity profile
Independent logP tuning without TPSA/HBD alteration
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